molecular formula C57H89N7O15 B1670500 Didemnin B CAS No. 77327-05-0

Didemnin B

Cat. No.: B1670500
CAS No.: 77327-05-0
M. Wt: 1112.4 g/mol
InChI Key: KYHUYMLIVQFXRI-KJNZDXKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . This compound was the first marine natural product to reach phase II clinical trials in the United States .


Synthesis Analysis

The biosynthesis of this compound involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of this compound starts on Did A. Modules

Scientific Research Applications

Antitumor, Antiviral, and Immunosuppressive Activities

Didemnin B, a member of the didemnin family of marine depsipeptides, has shown significant antitumor, antiviral, and immunosuppressive activities at low concentrations. It was the first marine natural product to enter phase II clinical trials in the United States, leading to numerous analogue syntheses. Despite its impressive biological activity, the exact molecular mechanisms of action of this compound remain unclear (Lee, Currano, Carroll, & Joullié, 2012).

Bacterial Biosynthesis and Maturation

This compound, sourced from the Caribbean tunicate Trididemnum solidum, faced development challenges due to limited supply and complex structure. Research revealed that didemnins are bacterial products produced by marine α-proteobacteria Tistrella mobilis and Tistrella bauzanensis through a unique post-assembly line maturation process. This discovery may address the supply issues hindering the development of didemnin-based treatments (Xu et al., 2012).

Mechanism of Action on Protein Synthesis

This compound inhibits protein synthesis by binding to the translation elongation factor EF1 alpha in a GTP-dependent manner. This binding does not inhibit the GTPase activity of EF1 alpha but likely contributes to its ability to inhibit protein synthesis. This specificity suggests a mode of action for didemnin's antiproliferative activity (Crews, Collins, Lane, Snapper, & Schreiber, 1994).

Apoptosis Induction

This compound selectively induces rapid and extensive apoptosis through dual inhibition of PPT1 and EEF1A1. A genetic biomarker was identified, predicting sensitivity to this compound, which could enhance its therapeutic application against neoplastic disease (Potts et al., 2015).

Interaction with Fundamental Cell Processes

The discovery of the didemnin family significantly influenced research in synthetic and medicinal chemistry, clinical oncology, and cell biology. Despite advancements, the interaction of didemnins with cell proliferation, protein biosynthesis, and apoptosis still poses many questions (Vera & Joullié, 2002).

Binding to Palmitoyl Protein Thioesterase

DidemninB binds to palmitoyl protein thioesterase (PPT), an enzyme involved in removing palmitate from certain proteins. This binding is consistent with the protein synthesis inhibitory activity of this compound observed at intermediate concentrations. Mutations in PPT are linked to infantile neuronal ceroid lipofuscinosis, a severe brain disorder (Crews, Lane, & Schreiber, 1996).

Inhibition of Protein Synthesis in vitro

This compound inhibits protein synthesis during the elongation cycle by preventing the translocation dependent on eukaryotic elongation factor 2 (eEF-2). This inhibition suggests that this compound stabilizes aminoacyl-tRNA bound to the ribosomal A-site, similar to the antibiotic kirromycin, but without preventing peptide bond formation (SirDeshpande & Toogood, 1995).

Mechanism of Action

Target of Action

Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .

Mode of Action

This compound interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of PPT1 and EEF1A1 by this compound affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, this compound prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, this compound disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making this compound a compound of interest for cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of this compound can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound

Biochemical Analysis

Biochemical Properties

Didemnin B has been found to interact with the GTPase elongation factor-1 alpha (eEF1A), which escorts aminoacyl-tRNA (aa-tRNA) as an eEF1A (GTP)-aa-tRNA ternary complex into the ribosome . The compound binds to a common site on eEF1A, trapping eEF1A in an intermediate state of aa-tRNA selection . This prevents eEF1A release and aa-tRNA accommodation on the ribosome .

Cellular Effects

This compound has been shown to inhibit the in vitro growth of various cells, including B16 melanoma and P388 leukemia cells . It was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells . This compound inhibits the synthesis of protein more than that of DNA, with much less inhibition of RNA synthesis .

Molecular Mechanism

This compound selectively induces rapid and wholesale apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1 . By binding to a common site on eEF1A, this compound traps eEF1A in an intermediate state of aa-tRNA selection, preventing eEF1A release and aa-tRNA accommodation on the ribosome .

Temporal Effects in Laboratory Settings

The action of this compound is rapid and cannot be reversed after 2 hours in contact with the cells . The inhibition of protein synthesis is almost superimposable to that of L1210 cells growth .

Dosage Effects in Animal Models

This compound was more potent than didemnin A against B16 melanoma and P388 leukemia in vivo . It was also approximately 20 times more cytotoxic than didemnin A in vitro .

Metabolic Pathways

The biosynthesis of this compound is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Didemnin B involves a convergent approach, where two fragments are synthesized separately and then coupled together.", "Starting Materials": [ "L-tyrosine", "L-proline", "L-leucine", "L-phenylalanine", "L-alanine", "L-valine", "L-isoleucine", "L-serine", "L-threonine", "L-lysine", "L-arginine", "L-histidine", "L-aspartic acid", "L-glutamic acid", "D-phenylalanine", "D-leucine", "D-alanine", "D-valine", "D-isoleucine", "D-serine", "D-threonine", "D-lysine", "D-arginine", "D-histidine", "D-aspartic acid", "D-glutamic acid", "methyl acrylate", "methyl vinyl ketone", "diethyl azodicarboxylate", "triethyl phosphonoacetate", "diisopropylamine", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "sodium hydride", "potassium carbonate", "ethyl chloroformate", "thionyl chloride", "sodium methoxide", "acetic anhydride", "acetyl chloride", "hydrogen chloride gas", "sodium nitrite", "copper sulfate", "sodium chloride", "sodium bicarbonate", "sodium thiosulfate", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "methanol", "ethanol", "water", "dichloromethane", "tetrahydrofuran", "diethyl ether", "toluene" ], "Reaction": [ "Synthesis of fragment A: L-tyrosine is first protected as a tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in dichloromethane. The Boc-protected tyrosine is then coupled with L-proline using HATU and diisopropylethylamine (DIPEA) in DMF to obtain the dipeptide. The dipeptide is then deprotected using trifluoroacetic acid (TFA) in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with L-leucine using HATU and DIPEA in DMF to obtain the tripeptide. The tripeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with L-phenylalanine using HATU and DIPEA in DMF to obtain the tetrapeptide. The tetrapeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with methyl acrylate using HATU and DIPEA in DMF to obtain the pentapeptide ester. The pentapeptide ester is then deprotected using TFA in dichloromethane to obtain the free amino acid.", "Synthesis of fragment B: D-phenylalanine is first protected as a Boc derivative using Boc2O and DMAP in dichloromethane. The Boc-protected phenylalanine is then coupled with D-leucine using HATU and DIPEA in DMF to obtain the dipeptide. The dipeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with D-alanine using HATU and DIPEA in DMF to obtain the tripeptide. The tripeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with D-valine using HATU and DIPEA in DMF to obtain the tetrapeptide. The tetrapeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with methyl vinyl ketone using HATU and DIPEA in DMF to obtain the pentapeptide ketone. The pentapeptide ketone is then reduced using sodium borohydride in methanol to obtain the pentapeptide alcohol. The pentapeptide alcohol is then acetylated using acetic anhydride and pyridine in dichloromethane to obtain the pentapeptide acetate.", "Coupling of fragments A and B: The pentapeptide acetate from fragment B is then coupled with the pentapeptide acid from fragment A using diethyl azodicarboxylate and triethyl phosphonoacetate in dichloromethane to obtain the decapeptide. The decapeptide is then deprotected using TFA in dichloromethane to obtain Didemnin B." ] }

77327-05-0

Molecular Formula

C57H89N7O15

Molecular Weight

1112.4 g/mol

IUPAC Name

N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1

InChI Key

KYHUYMLIVQFXRI-KJNZDXKESA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Appearance

Solid powder

77327-05-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks;  after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC).

solubility

H2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B
Reactant of Route 3
Reactant of Route 3
Didemnin B
Reactant of Route 4
Didemnin B
Reactant of Route 5
Didemnin B
Reactant of Route 6
Didemnin B
Customer
Q & A

Q1: What are the key biological activities of Didemnin B?

A1: this compound exhibits a range of potent biological activities, including:

  • Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
  • Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
  • Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]

Q2: What is the molecular target of this compound?

A2: this compound primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]

Q3: How does this compound interact with eEF1A and affect protein synthesis?

A3: this compound binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]

Q4: What are the downstream effects of this compound's inhibition of protein synthesis?

A4: this compound's inhibition of protein synthesis triggers a cascade of downstream effects, including:

  • Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
  • Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
  • Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
  • Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of this compound. [, , ]

Q7: How does the structure of this compound relate to its biological activity?

A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of this compound. These studies revealed that:

  • Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
  • Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
  • The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
  • Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []

Q8: What is known about the pharmacokinetics of this compound?

A8: Studies in mice have shown that following intraperitoneal administration, this compound is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []

Q9: Has this compound been tested in clinical trials?

A9: Yes, this compound was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []

Q10: What are the main toxicities associated with this compound?

A10: this compound exhibits several dose-limiting toxicities, including:

  • Nausea and vomiting: Frequently observed in clinical trials. [, , ]
  • Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
  • Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
  • Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
  • Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []

Q11: Are there any analytical methods available for measuring this compound levels?

A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying this compound in biological fluids. [, ]

Q12: What is the current status of this compound research and development?

A12: While this compound itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:

  • Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
  • Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]

Q13: What is the significance of identifying the bacterial origin of this compound?

A13: The discovery that this compound is produced by bacteria rather than the tunicate itself has significant implications for:

  • Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
  • Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.